molecular formula C14H20BNO5 B8206760 Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Cat. No.: B8206760
M. Wt: 293.13 g/mol
InChI Key: CXYPMAIPKKLGHC-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid, featuring a methoxy group at position 6 and a pinacol boronate ester at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science . Its structural analogs vary in substituent type, position, and electronic properties, influencing reactivity, solubility, and applications.

Properties

IUPAC Name

methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-7-9(12(17)19-6)8-16-11(10)18-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYPMAIPKKLGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • Nicotinic acid backbone : The 6-methoxy and 5-boronate substituents dictate the need for regioselective functionalization.

  • Pinacol boronate group : Introduced via Miyaura borylation, a palladium-catalyzed reaction known for its efficiency in installing boronate esters.

Retrosynthetic disconnection suggests two primary pathways:

  • Halogenation-borylation sequence : Starting from a methoxy-substituted nicotinic acid derivative, followed by bromination at position 5 and subsequent borylation.

  • Directed C-H borylation : Utilizing directing groups to achieve regioselective boronation, though this method is less common for pyridine systems due to competing coordination effects.

Stepwise Synthesis and Optimization

Route 1: Halogenation-Borylation-Esterification

This three-step sequence is the most widely reported method:

Step 1: Synthesis of 5-Bromo-6-methoxynicotinic Acid

Reagents :

  • 6-Methoxynicotinic acid

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (initiator)

Conditions :

  • Solvent: Chloroform

  • Temperature: 80°C, reflux

  • Time: 12–16 hours

Outcome :

  • Bromination occurs selectively at position 5 due to the electron-donating methoxy group at position 6 directing electrophilic substitution.

  • Yield: 72–85% after recrystallization from ethanol/water.

Step 2: Miyaura Borylation

Reagents :

  • 5-Bromo-6-methoxynicotinic acid

  • Bis(pinacolato)diboron

  • Pd(dppf)Cl₂ catalyst

  • Potassium acetate (base)

Conditions :

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

  • Atmosphere: Nitrogen

  • Time: 16 hours

Key Observations :

  • Catalyst loading at 2 mol% achieves optimal turnover without side product formation.

  • Yield : 88–91% after column chromatography (hexane/ethyl acetate).

Step 3: Esterification

Reagents :

  • 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

Conditions :

  • Solvent: Methanol

  • Temperature: 0°C → room temperature

  • Time: 4 hours

Mechanism :

  • SOCl₂ converts the carboxylic acid to an acid chloride, which reacts with methanol to form the methyl ester.

  • Yield : 95–97% after solvent evaporation.

Route 2: One-Pot Borylation-Esterification

A streamlined alternative combines Steps 2 and 3:

Reagents :

  • 5-Bromo-6-methoxynicotinic acid

  • Bis(pinacolato)diboron

  • Pd(OAc)₂/XPhos catalyst system

  • Trimethylamine (base)

  • Methanol

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C

  • Time: 24 hours

Advantages :

  • Eliminates intermediate purification, reducing process time by 30%.

  • Yield : 82–85% (slightly lower due to competing ester hydrolysis).

Catalytic System Optimization

Palladium Catalyst Screening

CatalystLigandBaseYield (%)
Pd(dppf)Cl₂NoneKOAc88
Pd(OAc)₂XPhosK₃PO₄91
PdCl₂(PPh₃)₂SPhosCs₂CO₃78

Key Findings :

  • XPhos ligand enhances catalytic activity by stabilizing the Pd(0) intermediate.

  • Bulky ligands (e.g., DavePhos) reduce yields due to steric hindrance at the pyridine ring.

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dioxane1001691
THF802485
DMF120868

Trade-offs :

  • Higher temperatures (e.g., DMF at 120°C) accelerate reactions but promote deboronation side reactions.

  • Dioxane balances reactivity and stability, making it the solvent of choice for industrial applications.

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Design :

  • Two-stage tubular reactor:

    • Borylation zone : Pd/C catalyst bed, 100°C, residence time 2 hours.

    • Esterification zone : Acid-resistant lining, 50°C, residence time 1 hour.

Benefits :

  • 99.5% conversion with >99% purity by HPLC.

  • 40% reduction in palladium waste compared to batch processes.

Purification Protocols

MethodPurity (%)Recovery (%)
Crystallization99.885
Column Chromatography99.592
Simulated Moving Bed99.995

Cost Analysis :

  • Simulated moving bed (SMB) chromatography increases capital costs by 20% but reduces solvent consumption by 60%.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz)δ 8.82 (s, H-2), 3.93 (s, OCH₃)
¹³C NMRδ 167.2 (COOCH₃), 84.3 (B-O)
HRMS (ESI+)m/z 307.1542 [M+H]⁺ (calc. 307.1538)

Emerging Alternatives

Photocatalytic Borylation

  • Catalyst : Ir(ppy)₃ under blue LED light

  • Conditions : Room temperature, 6 hours

  • Yield : 75% (lower than thermal methods but energy-efficient)

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate has been investigated for its potential in drug development. Its derivatives are known to act as intermediates in the synthesis of various pharmaceuticals, including cholinergic agents that can treat gastrointestinal diseases. The compound's ability to modulate biological pathways makes it a candidate for developing therapeutics targeting specific receptors in the body .

Case Study: Cholinergic Drugs

  • Application : Synthesis of cholinergic drugs.
  • Outcome : Effective in treating conditions like Alzheimer's disease by enhancing neurotransmitter activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be employed in the formation of complex molecules through various reactions such as cross-coupling and functionalization. The presence of the boron moiety allows for unique reactivity patterns that can be exploited to create diverse chemical entities.

Key Reactions :

  • Borylation : Facilitates the introduction of boron into organic molecules.
  • Cross-Coupling Reactions : Utilized in the formation of carbon-carbon bonds, essential for synthesizing larger organic compounds.

Materials Science

In materials science, this compound is investigated for its potential use in organic electronics and photonic devices. The compound's electronic properties may enable its application in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications in Electronics :

  • Organic Light Emitting Diodes (OLEDs) : Potential use as an emissive layer due to favorable electronic characteristics.
  • Solar Cells : Investigated for incorporation into organic photovoltaic systems to enhance efficiency.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. Additionally, the compound can interact with nucleophiles and electrophiles, leading to the formation of diverse chemical structures .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituent groups and their positions on the pyridine ring. The table below summarizes these differences:

Compound Name Substituent Position & Type CAS Number Molecular Weight Key Features
Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate 6-OCH₃, 5-boronate 1025718-91-5 263.10 Electron-donating methoxy enhances boronate reactivity .
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate 2-NH₂, 5-boronate 947249-44-7 278.11 Amino group increases solubility in polar solvents; moderate reactivity .
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 6-OCH₃, 5-boronate, 2-NH₂ Not provided N/A Dual functional groups enable bifunctional reactivity .
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate 5-boronate, 2-CF₃ 1366773-03-6 N/A Electron-withdrawing CF₃ reduces boronate reactivity; steric hindrance .
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Nitro (NO₂) substituent 677746-34-8 N/A Strong electron-withdrawing effect lowers cross-coupling efficiency .

Electronic and Reactivity Profiles

  • Electron-Donating Groups (e.g., Methoxy): The methoxy group in the target compound activates the pyridine ring, increasing the electron density at the boronate site. This enhances its reactivity in Suzuki-Miyaura couplings compared to analogs with electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) .
  • Electron-Withdrawing Groups : Compounds such as 2-(trifluoromethyl)nicotinate derivatives exhibit reduced reactivity due to decreased electron density at the boronate, requiring harsher reaction conditions .

Solubility and Stability

  • Amino-Substituted Analogs: The amino group in Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate enhances hydrogen-bonding capacity, improving solubility in polar solvents like methanol or water .
  • Deuterated Derivatives : Methyl-d3 analogs (e.g., CAS 2241874-98-4) retain similar chemical properties but are used in isotopic labeling for metabolic or pharmacokinetic studies .

Key Research Findings

  • Reactivity in Cross-Coupling : The target compound achieves >90% yield in Suzuki-Miyaura reactions with aryl halides under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), outperforming nitro-substituted analogs (<50% yield) .
  • Thermal Stability : Boronate esters with methoxy groups exhibit higher thermal stability (decomposition >200°C) compared to amide derivatives (<180°C) .

Biological Activity

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate (CAS Number: 1402004-07-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H20BNO5
Molecular Weight293.12 g/mol
IUPAC NameMethyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
Purity97%

This compound is believed to interact with various biological pathways due to its structural features. The presence of the dioxaborolane moiety may facilitate interactions with biomolecules such as proteins and nucleic acids. Preliminary studies suggest that it may act as a modulator of enzymatic activities or as a signaling molecule in cellular processes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines. A study involving multiple glioblastoma cell lines demonstrated a dose-dependent antiproliferative effect when treated with similar structures .

Plant Growth Promotion

There is emerging evidence that this compound may also play a role in plant growth promotion. A thesis highlighted the potential of small molecules to influence plant hormonal pathways and enhance growth parameters . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies

  • Antiproliferative Effects : In a study examining the effects of various nicotinates on cancer cells:
    • Cell Lines : The compound was tested against several tumor cell lines.
    • Results : It showed promising results with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Plant Hormonal Pathways : In agricultural research:
    • Application : The compound was applied to crops to evaluate its effects on growth.
    • Findings : Enhanced growth metrics were observed compared to control groups .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant and should be handled with care in laboratory settings. Proper safety data sheets (SDS) indicate necessary precautions during handling .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how does its boronate ester group influence reactivity?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester as a coupling partner. A typical procedure involves reacting a halogenated nicotinate derivative (e.g., methyl 6-chloronicotinate) with a boronate ester under palladium catalysis. For example, Pd XPhos G2 (0.05 equiv) with XPhos ligand (0.05 equiv) and K₃PO₄ (2.5 equiv) in a solvent like dioxane/water at 80–100°C achieves coupling . The boronate ester acts as a nucleophile, facilitating carbon-carbon bond formation at the 5-position of the pyridine ring .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy at C6, boronate at C5) and confirms purity.
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., observed [M+H]⁺ matches calculated values within 0.05 Da) .
  • X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolan group. Software like OLEX2 or SHELX refines crystal structures, with SHELXL particularly suited for small-molecule refinement .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving sterically hindered substrates?

Steric hindrance from the methoxy and tetramethyl boronate groups necessitates:

  • Bulky ligands : XPhos or SPhos enhance catalyst stability and prevent β-hydride elimination .
  • Elevated temperatures : 80–100°C improves kinetic accessibility.
  • Base selection : K₃PO₄ outperforms weaker bases (e.g., Na₂CO₃) in polar aprotic solvents .

Q. What strategies mitigate data contradictions between spectroscopic and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray) may arise from dynamic effects or crystal packing. To resolve:

  • DFT calculations : Compare theoretical NMR shifts with experimental data.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic phases .
  • Impurity checks : LC-MS or HPLC identifies byproducts that skew NMR integration .

Q. How do electronic and steric effects of the methoxy and boronate groups influence downstream reactivity?

  • Methoxy group : Electron-donating effect activates the pyridine ring for electrophilic substitution but may hinder nucleophilic attack at C5 due to steric bulk.
  • Boronate ester : The sp²-hybridized boron atom stabilizes transition states in cross-couplings, while the pinacol ester enhances solubility in organic solvents .

Q. Can this compound participate in radical-mediated transformations?

Yes. The boronate ester can act as a radical acceptor in Fe(acac)₃-catalyzed cascades , enabling 1,2-boron migrations. For example, radical addition to acrylates proceeds via a three-component reaction, yielding functionalized alkylboronates .

Methodological Guidance

Q. What protocols ensure reproducibility in Suzuki couplings with air-sensitive boronate esters?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reagent handling.
  • Degassed solvents : Sparge with N₂/Ar for 30 minutes.
  • Catalyst pre-activation : Stir Pd catalysts with ligands for 10 minutes before substrate addition .

Q. How should crystallographic data be processed for compounds with flexible substituents?

  • OLEX2 integration : Combines structure solution (via SHELXD), refinement (SHELXL), and visualization in one workflow.
  • Disorder modeling : Split occupancy refinement for rotating methyl groups in the dioxaborolan ring .

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